- Highly efficient heterogeneous copper-catalysed O-arylation of phenols by nitroarenes leading to diaryl ethersJournal of Chemical Research, 2017, 41(12), 725-729,
Cas no 90035-20-4 (4-[4-(trifluoromethyl)phenoxy]benzaldehyde)
![4-[4-(trifluoromethyl)phenoxy]benzaldehyde structure](https://de.kuujia.com/scimg/cas/90035-20-4x500.png)
90035-20-4 structure
Produktname:4-[4-(trifluoromethyl)phenoxy]benzaldehyde
4-[4-(trifluoromethyl)phenoxy]benzaldehyde Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde
- 4-[4-(trifluoromethyl)phenoxy]benzaldehyde
- Benzaldehyde,4-[4-(trifluoromethyl)phenoxy]-
- 4-(4-TRIFLUOROMETHYL-PHENOXY)-BENZALDEHYDE
- Benzaldehyde, 4-[4-(trifluoromethyl)phenoxy]-
- 4-(4-TRIFLUOROMETHYLPHENOXY)BENZALDEHYDE
- RFPORHXEHBGCCJ-UHFFFAOYSA-N
- 4(p-trifluoromethylphenoxy)benzaldehyde
- AX8035361
- ST2417968
- W9281
- 4-{[4-(trifluoromethyl)phenyl]ox
- 4-[4-(Trifluoromethyl)phenoxy]benzaldehyde (ACI)
- SCHEMBL184377
- 90035-20-4
- DB-396296
- DTXSID50535690
- SY107675
- CS-0157439
- DS-13008
- O11069
- J-513570
- MFCD09026265
- 4-{[4-(trifluoromethyl)phenyl]oxy}benzaldehyde
- AKOS015920203
-
- MDL: MFCD09026265
- Inchi: 1S/C14H9F3O2/c15-14(16,17)11-3-7-13(8-4-11)19-12-5-1-10(9-18)2-6-12/h1-9H
- InChI-Schlüssel: RFPORHXEHBGCCJ-UHFFFAOYSA-N
- Lächelt: O=CC1C=CC(OC2C=CC(C(F)(F)F)=CC=2)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 266.05500
- Monoisotopenmasse: 266.05546401g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 19
- Anzahl drehbarer Bindungen: 3
- Komplexität: 288
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 26.3
- XLogP3: 3.8
Experimentelle Eigenschaften
- Dichte: 1.297
- Siedepunkt: 326.855°C at 760 mmHg
- Flammpunkt: 146.524°C
- Brechungsindex: 1.54
- PSA: 26.30000
- LogP: 4.31020
4-[4-(trifluoromethyl)phenoxy]benzaldehyde Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228079-250mg |
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |
90035-20-4 | 95% | 250mg |
¥869.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228079-5g |
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |
90035-20-4 | 95% | 5g |
¥4639.00 | 2024-04-26 | |
abcr | AB485010-1 g |
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde; . |
90035-20-4 | 1g |
€330.70 | 2023-04-20 | ||
eNovation Chemicals LLC | Y0984130-10g |
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |
90035-20-4 | 95% | 10g |
$750 | 2023-09-03 | |
Ambeed | A189323-100mg |
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |
90035-20-4 | 95% | 100mg |
$60.0 | 2025-02-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T65250-250mg |
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |
90035-20-4 | 95% | 250mg |
¥636.0 | 2023-09-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SW264-1g |
4-[4-(trifluoromethyl)phenoxy]benzaldehyde |
90035-20-4 | 95% | 1g |
1632.0CNY | 2021-07-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SW264-250mg |
4-[4-(trifluoromethyl)phenoxy]benzaldehyde |
90035-20-4 | 95% | 250mg |
822CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SW264-5g |
4-[4-(trifluoromethyl)phenoxy]benzaldehyde |
90035-20-4 | 95% | 5g |
6522CNY | 2021-05-08 | |
Ambeed | A189323-250mg |
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |
90035-20-4 | 95% | 250mg |
$72.0 | 2025-02-26 |
4-[4-(trifluoromethyl)phenoxy]benzaldehyde Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Cupric acetate Solvents: Dimethylformamide ; 5 h, 100 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylacetamide ; reflux
Referenz
- 5-Aryl-2,4-thiazolidinediones as selective PPARγ agonistsBioorganic & Medicinal Chemistry Letters, 2003, 13(10), 1801-1804,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: 2,6-Lutidine , Oxygen Catalysts: Cerium trichloride Solvents: Acetonitrile ; 15 h, rt
Referenz
- Chemoselective Decarboxylative Oxygenation of Carboxylic Acids To Access Ketones, Aldehydes, and PeroxidesOrganic Letters, 2023, 25(14), 2482-2486,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Catalysts: Potassium carbonate Solvents: Dimethylformamide ; 6 h, 140 - 150 °C
Referenz
- Synthesis and Structure-Activity Relationships for Extended Side Chain Analogues of the Antitubercular Drug (6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824)Journal of Medicinal Chemistry, 2015, 58(7), 3036-3059,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referenz
- Discovery of novel cytochrome bc1 complex inhibitor based on natural product neopeltolideLetters in Drug Design & Discovery, 2022, 19(4), 263-268,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate , Oxygen Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Dimethylformamide ; 0.5 h, rt; 24 h, 100 °C
Referenz
- The Coupling of Arylboronic Acids with Nitroarenes Catalyzed by RhodiumOrganic Letters, 2011, 13(7), 1726-1729,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Copper diacetate monohydrate Solvents: Dimethylformamide ; rt; 4 h, 100 °C
Referenz
- Ligand-free copper-catalyzed O-arylation of nitroarenes with phenolsTetrahedron, 2012, 68(43), 8905-8907,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Cupric acetate Solvents: Dimethylformamide ; rt; 48 h, 100 °C
Referenz
- Ligand-free copper-catalyzed coupling of nitroarenes with arylboronic acidsGreen Chemistry, 2012, 14(4), 912-916,
4-[4-(trifluoromethyl)phenoxy]benzaldehyde Raw materials
- 4-Fluorobenzaldehyde
- [4-(trifluoromethyl)phenyl]boronic acid
- 4-Nitrobenzaldehyde
- alpha,alpha,alpha-Trifluoro-p-cresol
- 2-[4-[4-(Trifluoromethyl)phenoxy]phenyl]acetic acid
4-[4-(trifluoromethyl)phenoxy]benzaldehyde Preparation Products
4-[4-(trifluoromethyl)phenoxy]benzaldehyde Verwandte Literatur
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:90035-20-4)4-[4-(trifluoromethyl)phenoxy]benzaldehyde

Reinheit:99%/99%/99%
Menge:1g/5g/10g
Preis ($):192.0/576.0/960.0